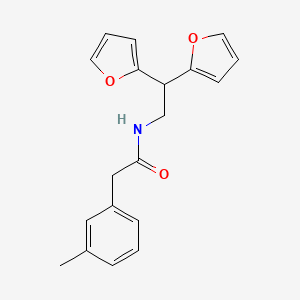

N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide, also known as DFE-17, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of N-substituted amides and has been found to have potential applications in various fields of research.

科学的研究の応用

Heteroaromatic Synthesis

The synthesis and application of heteroaromatic compounds, such as furan derivatives, are critical in various fields including materials science, pharmaceuticals, and organic electronics. The decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl tosylacetates, under specific conditions, lead to the production of 2,3-disubstituted heteroaromatic products. This process is essential for creating complex organic structures with potential applications in drug development and synthetic chemistry (Craig et al., 2005).

Biobased Polyester Production

The advancement in biobased polyester production, particularly polyethylene 2,5-furandicarboxylate (PEF), highlights the significance of furan derivatives in creating sustainable materials. The formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters through an innovative strategy involving aerobic oxidative esterification exemplifies the potential of furan compounds in generating environmentally friendly alternatives to petroleum-based plastics (Kim et al., 2019).

Sustainable Organic Synthesis

Furan derivatives play a role in sustainable chemistry through processes such as the copper-catalyzed annulation of 1,3-dicarbonyl compounds with diethylene glycol, showcasing an eco-friendly approach to synthesizing 2,3-disubstituted furan. This method emphasizes the use of less hazardous substances and cleaner waste products, aligning with the principles of green chemistry (Yu et al., 2015).

Chemical Catalysis and Kinetics

Investigations into the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, underline the importance of furan derivatives in facilitating selective reactions for the synthesis of pharmaceutical intermediates. This research provides insights into reaction mechanisms and kinetics, offering pathways to optimize synthetic processes for drug development (Magadum & Yadav, 2018).

Enzymatic Polymerization for Biobased Materials

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a rigid diol, with various diacid ethyl esters to produce novel biobased furan polyesters, exemplifies the application of furan derivatives in creating materials with desirable physical properties. This research contributes to the development of sustainable materials with potential applications in packaging, textiles, and biodegradable products (Jiang et al., 2014).

特性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-14-5-2-6-15(11-14)12-19(21)20-13-16(17-7-3-9-22-17)18-8-4-10-23-18/h2-11,16H,12-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIZKSJEFINKRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)

![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)

![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)